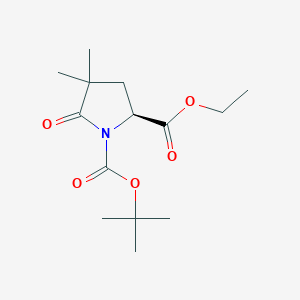
N-スクシンイミジル-5-(2-ピリジルジチオ)バレレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
N-succinimidyl-5-(2-pyridyldithio)valerate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Bioconjugation: Used to link proteins, peptides, and other biomolecules for various assays and diagnostic applications.
Drug Delivery: Employed in the development of targeted drug delivery systems.
Protein Labeling: Utilized for labeling proteins with fluorescent or radioactive tags for imaging and detection.
作用機序
Target of Action
N-Succinimidyl-5-(2-pyridyldithio)valerate (SPDP) is a heterobifunctional crosslinker that primarily targets two groups: primary amines and thiols . The primary amines are typically found in proteins, particularly in the side chains of lysine residues. Thiols, on the other hand, are found in the side chains of cysteine residues .
Mode of Action
SPDP operates through its two functional groups: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithiol group . The NHS ester reacts with primary amines to form stable amide bonds . The 2-pyridyldithiol group, after mild reduction, can react with other thiols to form a disulfide bond . This allows SPDP to link two target groups together, typically a protein with a primary amine and a protein with a thiol .
Result of Action
The result of SPDP’s action is the formation of a covalent bond between a primary amine and a thiol, typically on two different proteins . This can result in a change in the function of these proteins, potentially leading to changes at the molecular and cellular level.
Action Environment
The action of SPDP can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the NHS ester and the 2-pyridyldithiol group . Additionally, the presence of other reactive groups can potentially interfere with SPDP’s ability to form bonds with its target groups. Finally, the stability of SPDP can be affected by temperature and light, with recommended storage temperatures being 28°C .
生化学分析
Biochemical Properties
N-succinimidyl-5-(2-pyridyldithio)valerate plays a significant role in biochemical reactions . Its N-hydroxysuccinimide ester group reacts with amino groups, and the 2-pyridyl disulphide structure reacts with aliphatic thiols . This allows it to interact with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical reactions .
Cellular Effects
The effects of N-succinimidyl-5-(2-pyridyldithio)valerate on cells and cellular processes are diverse. It influences cell function by interacting with various cellular components
Molecular Mechanism
N-succinimidyl-5-(2-pyridyldithio)valerate exerts its effects at the molecular level through its binding interactions with biomolecules . It can lead to enzyme inhibition or activation and changes in gene expression . The exact molecular mechanism of action is complex and depends on the specific biochemical context.
Metabolic Pathways
N-succinimidyl-5-(2-pyridyldithio)valerate is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of N-succinimidyl-5-(2-pyridyldithio)valerate and its effects on activity or function are not well characterized. It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
N-succinimidyl-5-(2-pyridyldithio)valerate can be synthesized through a multi-step process involving the reaction of 5-(2-pyridyldithio)valeric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of N-succinimidyl-5-(2-pyridyldithio)valerate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-succinimidyl-5-(2-pyridyldithio)valerate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond in the compound can be reduced to thiols using reducing agents like dithiothreitol.
Common Reagents and Conditions
Substitution Reactions: Typically involve primary amines under mild conditions.
Reduction Reactions: Use reducing agents such as dithiothreitol in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Formation of amide-linked conjugates.
Reduction Reactions: Formation of thiol-containing products.
類似化合物との比較
Similar Compounds
N-succinimidyl-3-(2-pyridyldithio)propionate: Similar in structure but with a shorter linker.
N-succinimidyl-4-(2-pyridyldithio)butyrate: Another similar compound with a different linker length.
Uniqueness
N-succinimidyl-5-(2-pyridyldithio)valerate is unique due to its specific linker length, which provides optimal spacing for bioconjugation applications . This makes it particularly suitable for applications requiring precise control over the distance between linked molecules .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(pyridin-2-yldisulfanyl)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-12-7-8-13(18)16(12)20-14(19)6-2-4-10-21-22-11-5-1-3-9-15-11/h1,3,5,9H,2,4,6-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQGFYSYSCHJNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCSSC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2369694.png)

![2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2369698.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2369700.png)
![2-(3-{[(2-chlorophenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2369701.png)
![1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2369704.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2369705.png)

![2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide](/img/structure/B2369708.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide](/img/structure/B2369710.png)
![9-(4-butylphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro-6H,7H, 8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)

![N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2369713.png)

